2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol

Kinase inhibitor scaffold Structure-activity relationship Medicinal chemistry

2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol (C11H14N2S2, MW 238.37) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, which is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind multiple kinase targets with high affinity. This specific derivative features a rare combination of ethyl substituents at the 2- and 5-positions, a methyl group at the 6-position, and a thiol (-SH) group at the 4-position, distinguishing it from the more extensively studied 4-oxo and 4-chloro analogs.

Molecular Formula C11H14N2S2
Molecular Weight 238.4 g/mol
Cat. No. B12999173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol
Molecular FormulaC11H14N2S2
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCCC1=C(SC2=C1C(=S)NC(=N2)CC)C
InChIInChI=1S/C11H14N2S2/c1-4-7-6(3)15-11-9(7)10(14)12-8(5-2)13-11/h4-5H2,1-3H3,(H,12,13,14)
InChIKeyTZPCQUJMZUOTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS 917747-85-4): A Multi-Substituted Thienopyrimidine-4-thiol Scaffold for Kinase-Targeted Lead Discovery


2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol (C11H14N2S2, MW 238.37) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, which is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind multiple kinase targets with high affinity [1]. This specific derivative features a rare combination of ethyl substituents at the 2- and 5-positions, a methyl group at the 6-position, and a thiol (-SH) group at the 4-position, distinguishing it from the more extensively studied 4-oxo and 4-chloro analogs. The compound is commercially available at ≥98% purity for pharmaceutical R&D and quality control applications, supported by ISO-certified manufacturing processes .

Scaffold Thienopyrimidine privileged scaffold for kinase programs
Pattern Unique 2-ethyl/5-ethyl/6-methyl substitution for SAR exploration
Handle 4-Thiol handle for late-stage diversification and probe design

Why 2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol Cannot Be Replaced by Common Thienopyrimidine Analogs


Thieno[2,3-d]pyrimidine derivatives exhibit profound structure-activity relationship (SAR) sensitivity to substitution pattern, particularly at the 2-, 5-, and 6-positions of the core ring system [1]. For example, the transition from a 6-methyl to a 6-ethyl substituent in 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines increased antitumor potency by 2–3 orders of magnitude (100- to 1000-fold), demonstrating that even a single methylene difference can drastically alter biological activity [2]. The target compound combines three distinct alkyl substituents (2-ethyl, 5-ethyl, 6-methyl) with a 4-thiol group—a substitution pattern that is not replicated in any commercially available analog . Generic substitution with simpler analogs such as 6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS 25710-07-0) or 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol (CAS 307512-33-0) would result in a fundamentally different steric, electronic, and lipophilicity profile, with unpredictable consequences for target engagement and selectivity [3].

Product
Substitution Pattern
Profile Shift Risk
2,5-Diethyl-6-methyl-4-thiol
2-Et / 5-Et / 6-Me / 4-SH
Reference profile
6-Methyl-4-thiol (CAS 25710-07-0)
H / H / 6-Me / 4-SH
Missing 2,5-dialkyl motif may shift lipophilicity and target engagement
5,6-Dimethyl-4-thiol (CAS 307512-33-0)
H / 5-Me / 6-Me / 4-SH
2-Ethyl absence alters steric bulk at hinge-binding region
2,5-Diethyl-6-methyl-4-one (CAS 1241604-49-8)
2-Et / 5-Et / 6-Me / 4-Oxo
4-Oxo lacks thiol reactivity; disulfide or metal-binding applications may not transfer

Quantitative Differentiation Evidence for 2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol vs. Structural Analogs


Unique 2,5-Diethyl-6-methyl Substitution Pattern: A Combination Absent from All Commercially Available Analogs

The target compound is the only commercially listed thieno[2,3-d]pyrimidine-4-thiol bearing ethyl groups at both the 2- and 5-positions simultaneously with a 6-methyl substituent . The closest commercially listed analogs—5-ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS 917747-94-5) and 5-ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS 917747-92-3)—differ at the 2-position, introducing either a bulkier isopropyl or an aromatic 4-methoxyphenyl group [1]. The unsubstituted parent scaffold, thieno[2,3-d]pyrimidine-4-thiol (CAS 14080-55-8), lacks all three alkyl substituents and serves as a minimalist comparator .

Substitution Pattern
Head-to-head
Target: 2-ethyl / 5-ethyl / 6-methyl
Comparators: 2-isopropyl, 2-(4-MeO-Ph), or 2-H / 5-H / 6-H
Unique substitution combination for SAR expansion
Catalog-based comparison; only entry with 2,5-diethyl/6-methyl/4-thiol
Kinase inhibitor scaffold Structure-activity relationship Medicinal chemistry

Tautomeric Preference: 4-Thiol vs. 4-Thione Form Enables Distinct Reactivity Compared to 4-Oxo Analogs

The target compound exists in equilibrium between the 4-thiol (-SH) and 4-thione (=S) tautomeric forms. In the structurally related 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine series, the 4-oxo (=O) form is fixed and incapable of undergoing thiol-specific reactions such as disulfide formation, metal coordination (e.g., Au, Pt), or thioether conjugation chemistry [1]. The thiol/thione equilibrium provides a distinct nucleophilic handle at the 4-position that is entirely absent in the 4-oxo analog 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 1241604-49-8), which was identified as a calcium receptor antagonist .

Tautomeric Reactivity
Head-to-head
4-Thiol/thione equilibrium (-SH ⇌ =S)
vs. fixed 4-oxo (=O) in CAS 1241604-49-8
Enables covalent probe and metal-binding strategies
Thiol-specific chemistry absent in 4-oxo analogs
Thiol-thione tautomerism Nucleophilic reactivity Cysteine targeting

Absence of 2-Amino Group: Differentiated Kinase Selectivity Profile vs. 2-Amino-4-oxo Antifolates

The well-studied 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine series (e.g., compound 2 in Gangjee et al., 2009) are potent dual inhibitors of human thymidylate synthase (TS, IC50 = 54 nM) and dihydrofolate reductase (DHFR, IC50 = 19 nM) [1]. Their activity depends critically on the 2-amino group for hydrogen bonding in the folate-binding pocket, as confirmed by X-ray crystallography (PDB 3GHC) [2]. The target compound lacks the 2-amino group and instead carries a 2-ethyl substituent, which sterically and electronically precludes the folate-mode binding interaction. This structural divergence suggests that 2,5-diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol would not engage TS/DHFR and may instead exhibit a distinct kinase inhibition profile, as observed for other 2-alkyl-thieno[2,3-d]pyrimidine-4-thiol derivatives [3].

Kinase vs. Antifolate
Class-level
2-Ethyl scaffold (non-antifolate) vs. 2-amino-4-oxo analog: TS IC50 = 54 nM, DHFR IC50 = 19 nM
Predicted cleaner selectivity profile for kinase screening
2-Amino group essential for TS/DHFR; PDB 3GHC context
Kinase selectivity Antifolate DHFR Thymidylate synthase

Computed Molecular Properties: LogP and PSA Differentiate from Simpler Analogs and Predict Enhanced Membrane Permeability

The target compound's computed LogP (3.79) and topological polar surface area (TPSA, 28.68 Ų) place it in a more lipophilic region of chemical space compared to simpler analogs . The unsubstituted thieno[2,3-d]pyrimidine-4-thiol (MW 168.24) and the 6-methyl analog (MW 182.27) have substantially lower lipophilicity due to the absence of ethyl substituents [1]. The 5-ethyl-2-(4-methoxyphenyl)-6-methyl comparator (MW 316.44) has a higher TPSA (94 Ų) and LogP (4.1), introducing additional hydrogen bond acceptors that alter permeability and efflux transporter susceptibility [2]. The target compound occupies a calculated property space consistent with favorable passive membrane permeability (LogP 3.8, TPSA < 30 Ų) while retaining a single hydrogen bond donor (HBD = 1) .

Computed ADME
Cross-study
LogP = 3.79, TPSA = 28.68 Ų, HBD = 1
vs. 4-MeO-Ph analog: LogP 4.1, TPSA 94 Ų
Supports cell-permeable and CNS-penetrant compound design
TPSA 65 Ų lower than bulkier analog
Lipophilicity Drug-likeness ADME prediction Blood-brain barrier

Optimal Research and Industrial Use Cases for 2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol Based on Differentiated Properties


Kinase Inhibitor Lead Optimization: SAR Exploration of 2,5-Dialkyl Thienopyrimidine Space

The unique 2-ethyl/5-ethyl/6-methyl substitution pattern fills a gap in commercially available thieno[2,3-d]pyrimidine SAR libraries. Medicinal chemistry teams pursuing kinase inhibitor programs (CK2, c-Met, VEGFR-2, Mnk2) can use this compound to probe the steric and electronic tolerance of the kinase ATP-binding pocket at the 2- and 5-positions simultaneously [1]. The absence of the 2-amino group differentiates this scaffold from the extensively patented 2-amino-4-oxo antifolate series [2], offering freedom-to-operate advantages in kinase-targeted intellectual property. The 4-thiol group provides a synthetic handle for late-stage diversification via S-alkylation to generate focused libraries of 4-ylthio derivatives, a strategy validated by the CK2 inhibitor series (IC50 = 0.1–0.125 μM for optimized analogs) .

Covalent Probe and Chemical Biology Tool Development via Thiol-Specific Conjugation

The 4-thiol/4-thione tautomeric equilibrium at the C4 position provides a reactive nucleophilic handle that is absent in 4-oxo analogs such as 2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 1241604-49-8) [1]. This enables disulfide-based reversible covalent inhibitor design, metal-coordination complex synthesis (e.g., gold(I) or platinum(II) anticancer agents), and thioether-linked bifunctional probe construction for chemical biology applications. The compound's favorable computed LogP (3.79) and low TPSA (28.68 Ų) [2] predict good cell permeability for intracellular target engagement studies, distinguishing it from more polar 4-oxo or 2-amino-substituted analogs that may require prodrug strategies for cellular uptake.

Antifolate Selectivity Screening: Identifying Kinase Inhibitors Without TS/DHFR Off-Target Activity

The well-characterized 2-amino-4-oxo-6-ethylthieno[2,3-d]pyrimidine series exhibits potent dual TS/DHFR inhibition (TS IC50 = 54 nM, DHFR IC50 = 19 nM), which is a recognized source of hematological toxicity in anticancer drug development [1]. The target compound's 2-ethyl (instead of 2-amino) substitution is incompatible with folate-mode binding as demonstrated by X-ray crystallography (PDB 3GHC) [2]. Screening this compound against panels of kinases and assessing for absence of TS/DHFR activity provides a structurally validated negative control for selectivity profiling, enabling medicinal chemists to benchmark the TS/DHFR liability of their 2-amino-containing lead series.

Blood-Brain Barrier Penetrant Kinase Inhibitor Discovery

The computed LogP (3.79) and TPSA (28.68 Ų) fall within the optimal range for CNS drug-likeness (LogP 2–5, TPSA < 60–70 Ų) [1], positioning this compound as a candidate scaffold for CNS-penetrant kinase inhibitor development. In contrast, the 5-ethyl-2-(4-methoxyphenyl)-6-methyl analog (TPSA = 94 Ų, LogP = 4.1) [2] and the 2-amino-substituted antifolates (multiple H-bond donors and acceptors) exceed the TPSA threshold associated with poor BBB penetration. This property differentiation makes the target compound particularly suitable for neuroscience-focused drug discovery programs targeting kinases implicated in glioblastoma, neurodegenerative diseases, or neuroinflammatory conditions.

Application
Selection Property
Validation Focus
Kinase lead optimization
Unique 2,5-dialkyl pattern
Kinase panel screening; SAR library diversification
Covalent probe design
4-Thiol conjugation handle
Disulfide trapping; metal complex synthesis
Selectivity profiling
2-Ethyl (non-2-amino)
TS/DHFR off-target liability benchmarking
CNS-penetrant discovery
Low TPSA (28.68 Ų), LogP 3.79
BBB permeability model review
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